Bis(docosanoyloxy)(dioctyl)stannane
Description
Bis(docosanoyloxy)(dioctyl)stannane is an organotin compound characterized by a central tin atom bonded to two dioctyl groups and two docosanoyloxy (C22H43O2<sup>-</sup>) groups. This structure places it within the class of dialkyltin carboxylates, which are widely used as heat stabilizers in polyvinyl chloride (PVC) processing and as catalysts in polyurethane and silicone production . The long-chain docosanoyloxy groups may enhance thermal stability and reduce volatility compared to shorter-chain analogs, while the dioctyl substituents could influence lipophilicity and polymer compatibility .
Properties
CAS No. |
126348-73-0 |
|---|---|
Molecular Formula |
C60H120O4Sn |
Molecular Weight |
1024.3 g/mol |
IUPAC Name |
[docosanoyloxy(dioctyl)stannyl] docosanoate |
InChI |
InChI=1S/2C22H44O2.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;2*1-3-5-7-8-6-4-2;/h2*2-21H2,1H3,(H,23,24);2*1,3-8H2,2H3;/q;;;;+2/p-2 |
InChI Key |
XLAUUFJKYLULDE-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(docosanoyloxy)(dioctyl)stannane typically involves the reaction of dioctyltin oxide with docosanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dioctyltin oxide+2Docosanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Bis(docosanoyloxy)(dioctyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to the tin atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organolithium compounds are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
Bis(docosanoyloxy)(dioctyl)stannane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its catalytic properties.
Mechanism of Action
The mechanism by which Bis(docosanoyloxy)(dioctyl)stannane exerts its effects involves its ability to act as a catalyst. The tin atom in the compound can coordinate with various substrates, facilitating chemical reactions by lowering the activation energy. This coordination can occur through the formation of intermediate complexes, which then undergo further reactions to yield the final products.
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds and esters with structurally related alkyl/acyl groups are critical for understanding the functional and toxicological profile of Bis(docosanoyloxy)(dioctyl)stannane. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Differences
Chain Length and Stability: this compound’s C22 acyloxy chains likely confer higher thermal stability and lower migration rates in polymers compared to the C18 analog (Dibutyl(bis(octadecanoyloxy))stannane) . Shorter-chain organotins (e.g., dibutyltin derivatives) are more reactive but exhibit higher acute toxicity due to increased bioavailability .
Toxicity Profile: Organotin compounds generally show higher toxicity than non-metallic esters like DEHP or DOA. For example, DEHP is classified as a reproductive toxin but lacks the acute neurotoxicity associated with organotins .
Applications: Unlike DEHP and DOA (used as plasticizers), this compound is tailored for high-temperature applications, such as PVC stabilization, where long-chain carboxylates prevent polymer degradation .
Table 2: Physical and Toxicological Data
Research Findings and Gaps
- Structural Insights: highlights the importance of substructure analysis in predicting biological activity. The tin center in this compound distinguishes it from DEHP/DOA, correlating with its role as a stabilizer rather than a plasticizer .
- Data Limitations: Physical properties (e.g., melting point, solubility) and ecotoxicological data for this compound are absent in the provided evidence.
- Regulatory Trends: Increasing restrictions on organotins (e.g., under EU REACH) suggest a shift toward alternatives, though long-chain derivatives like this compound may persist in niche industrial applications .
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